2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline, also known as 4, 8-di-meiqx or 3, 4, 8-trimethylimidazo(4, 5-F)quinoxalin-2-amine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 95896-78-9
VCID: VC20855357
InChI: InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)
SMILES: CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Molecular Formula: C12H13N5
Molecular Weight: 227.27 g/mol

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

CAS No.: 95896-78-9

Cat. No.: VC20855357

Molecular Formula: C12H13N5

Molecular Weight: 227.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline - 95896-78-9

Specification

Description 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline, also known as 4, 8-di-meiqx or 3, 4, 8-trimethylimidazo(4, 5-F)quinoxalin-2-amine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline is primarily located in the cytoplasm.
CAS No. 95896-78-9
Molecular Formula C12H13N5
Molecular Weight 227.27 g/mol
IUPAC Name 3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Standard InChI InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)
Standard InChI Key LAZSIJHHPMHKQI-UHFFFAOYSA-N
SMILES CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Canonical SMILES CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Melting Point 300°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator